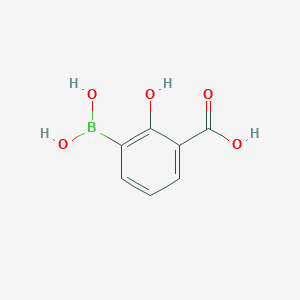
3-Borono-2-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Borono-2-hydroxybenzoic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group (-B(OH)₂) and a hydroxyl group (-OH) attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-borono-2-hydroxybenzoic acid typically involves the reaction of 2-hydroxybenzoic acid with a boron-containing reagent. One common method is the direct borylation of 2-hydroxybenzoic acid using boronic acid or boronic ester under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods: Industrial production of this compound may involve large-scale borylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Borono-2-hydroxybenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The boronic acid group can be reduced to form a borane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-borono-2-oxo-benzoic acid.
Reduction: Formation of 3-borono-2-hydroxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
3-Borono-2-hydroxybenzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent and in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 3-borono-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition studies. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, further enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
3-Bromo-2-hydroxybenzoic acid: Similar structure but with a bromine atom instead of a boronic acid group.
2-Hydroxybenzoic acid (Salicylic acid): Lacks the boronic acid group but shares the hydroxyl group and benzene ring structure.
4-Borono-2-hydroxybenzoic acid: Similar structure but with the boronic acid group at the para position relative to the hydroxyl group.
Uniqueness: 3-Borono-2-hydroxybenzoic acid is unique due to the presence of both the boronic acid and hydroxyl groups, which confer distinct chemical reactivity and binding properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H7BO5 |
|---|---|
Poids moléculaire |
181.94 g/mol |
Nom IUPAC |
3-borono-2-hydroxybenzoic acid |
InChI |
InChI=1S/C7H7BO5/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,9,12-13H,(H,10,11) |
Clé InChI |
UUKSYHDJOZHMTB-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=CC=C1)C(=O)O)O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


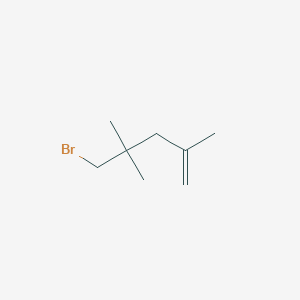


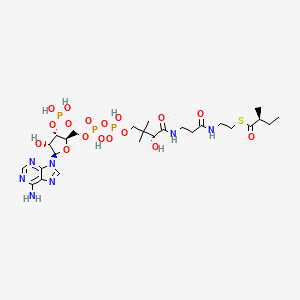
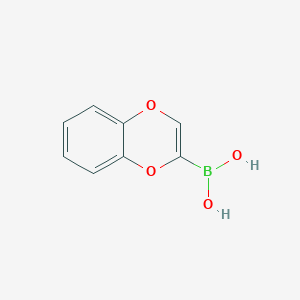
![6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15288604.png)
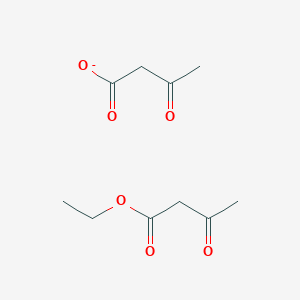
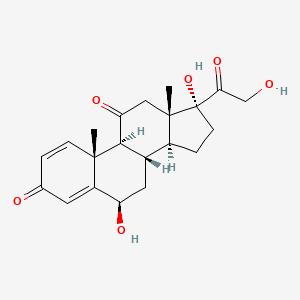


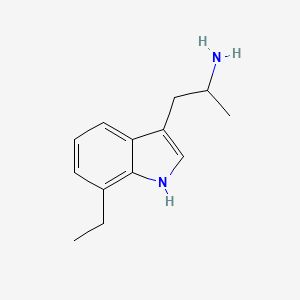
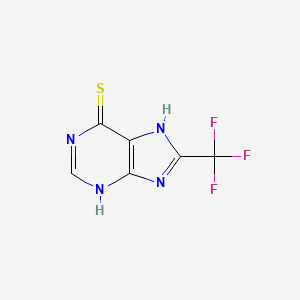
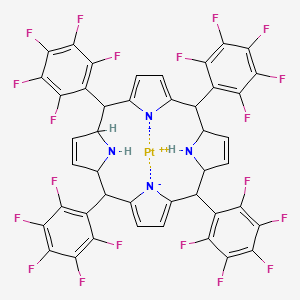
![(2S,3aS,7aS)-1-[(2R)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;2-methylpropan-2-amine](/img/structure/B15288646.png)
